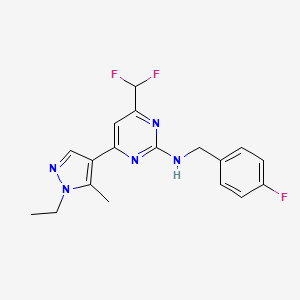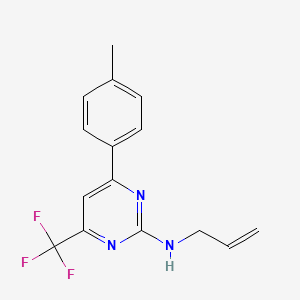![molecular formula C14H11N7O2 B10938975 2-[2-(3-nitro-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10938975.png)
2-[2-(3-nitro-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(3-nitro-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazoloquinazoline core and a nitro-substituted pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-nitro-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline typically involves multi-step organic reactions. The initial step often includes the formation of the triazoloquinazoline core through cyclization reactions. Subsequent steps involve the introduction of the nitro-substituted pyrazole moiety via nucleophilic substitution reactions. Common reagents used in these reactions include hydrazine derivatives, nitroalkanes, and various catalysts to facilitate the cyclization and substitution processes.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to optimize the production process. These methods not only enhance the efficiency of the synthesis but also reduce the environmental impact by minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3-nitro-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered electronic properties.
Substitution: The pyrazole moiety can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dimethyl sulfoxide (DMSO) and acetonitrile are often used to dissolve the compound and facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
2-[2-(3-nitro-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical studies.
Industry: Used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-[2-(3-nitro-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, altering the electronic properties of the compound and enabling it to modulate various biological pathways. The triazoloquinazoline core can interact with enzymes and receptors, influencing their activity and leading to potential therapeutic effects.
Properties
Molecular Formula |
C14H11N7O2 |
|---|---|
Molecular Weight |
309.28 g/mol |
IUPAC Name |
2-[2-(3-nitropyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C14H11N7O2/c22-21(23)13-6-8-19(18-13)7-5-12-16-14-10-3-1-2-4-11(10)15-9-20(14)17-12/h1-4,6,8-9H,5,7H2 |
InChI Key |
BDYLNFUWINBHPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC(=NN3C=N2)CCN4C=CC(=N4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{5-[(4-Tert-butylphenoxy)methyl]furan-2-yl}[4-(phenylsulfonyl)piperazin-1-yl]methanone](/img/structure/B10938900.png)
![Propan-2-yl 2-{[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10938911.png)
![N-(4-acetylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10938917.png)
![4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methylpyrimidin-2-amine](/img/structure/B10938925.png)
![6-(furan-2-yl)-3-methyl-N-(2,4,6-trimethylphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10938934.png)
![6-cyclopropyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10938944.png)
![2-[(4,5-dibromothiophen-2-yl)carbonyl]-N-(3-methylphenyl)hydrazinecarbothioamide](/img/structure/B10938945.png)
![[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl][1-(ethylsulfonyl)piperidin-4-yl]methanone](/img/structure/B10938947.png)
![9-ethyl-2-(1-ethyl-1H-pyrazol-4-yl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10938949.png)
![2-({4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)-N-[3-(morpholin-4-yl)propyl]hydrazinecarbothioamide](/img/structure/B10938950.png)
![N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-2-[(3-methyl-1H-pyrazol-1-yl)acetyl]hydrazinecarbothioamide](/img/structure/B10938962.png)
![2-{[4-(4-chlorophenyl)pyrimidin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B10938967.png)
